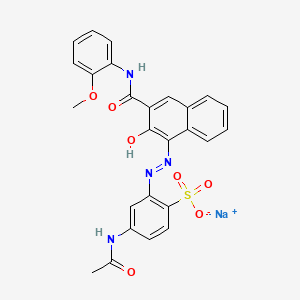
2-Amino-2-methyl-3-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-3-hexanol is an organic compound with the molecular formula C7H17NO It is a type of amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-2-methyl-3-hexanol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-hexanone with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and results in the formation of the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-3-hexanone in the presence of ammonia. This method is efficient and can be scaled up for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-3-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-hexanone or 2-methyl-3-hexanal.
Reduction: Formation of 2-amino-2-methylhexane.
Substitution: Formation of various substituted amino alcohols.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-3-hexanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-3-hexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar properties but a shorter carbon chain.
2-Amino-2-methyl-1-butanol: Similar structure but with a different carbon chain length.
3-Amino-2-methyl-1-butanol: Similar functional groups but different carbon chain positioning.
Uniqueness
2-Amino-2-methyl-3-hexanol is unique due to its specific carbon chain length and the positioning of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
| 63765-79-7 | |
Fórmula molecular |
C7H17NO |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
2-amino-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-4-5-6(9)7(2,3)8/h6,9H,4-5,8H2,1-3H3 |
Clave InChI |
FHQBXDQYWIINRX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C)(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)

![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
